5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Overview
Description
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, also known as 5-pyrrolo[1,2-c]imidazol-7-one hydrobromide, is a heterocyclic compound commonly used in organic synthesis. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been studied extensively in recent years due to its potential applications in various fields.
Scientific Research Applications
Use as a WDR5 WIN-site Inhibitor
- Scientific Field: Biochemistry, Cancer Research
- Application Summary: This compound has been used in the discovery of potent and selective WDR5-WIN-site inhibitors. WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
- Methods of Application: The compound was used in a structure-based design approach to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .
- Results: The compounds developed showed promising results, with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .
Use in the Treatment of Hypertension
- Scientific Field: Pharmacology
- Application Summary: This compound, also referred to as osilodrostat, was previously being developed for the treatment of hypertension .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The development of the medicinal product in the area of aldosterone suppression/treatment of hypertension was discontinued due to the effect of osilodrostat on the ACTH/cortisol axis .
properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPELRETUIYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725214 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide | |
CAS RN |
272438-84-3 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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